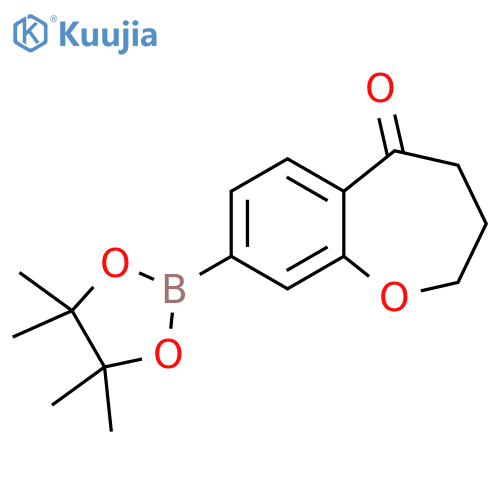

Cas no 2304634-83-9 (1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

2304634-83-9 structure

商品名:1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

CAS番号:2304634-83-9

MF:C16H21BO4

メガワット:288.146545171738

CID:5184608

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

-

- 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one

-

- インチ: 1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3

- InChIKey: MDNRAXXZAOCJMO-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(B3OC(C)(C)C(C)(C)O3)=CC=C2C(=O)CCC1

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877977-1g |

8-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,4-DIHYDROBENZO[B]OXEPIN-5(2H)-ONE |

2304634-83-9 | 95% | 1g |

¥5264.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427395-1g |

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one |

2304634-83-9 | 95% | 1g |

¥7369 | 2023-03-11 | |

| ChemScence | CS-0356725-1g |

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one |

2304634-83-9 | 1g |

$752.0 | 2022-04-27 |

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

2304634-83-9 (1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量